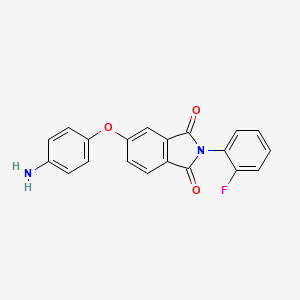

![molecular formula C13H9Cl2NO4S B2503576 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid CAS No. 312274-91-2](/img/structure/B2503576.png)

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

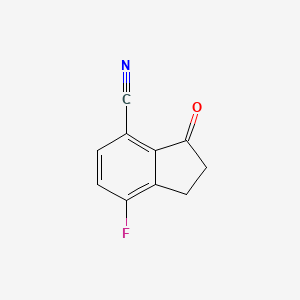

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C13H9Cl2NO4S and its molecular weight is 346.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid derivatives have been studied for their role as carbonic anhydrase inhibitors, particularly in the context of treating glaucoma. These derivatives demonstrated potent inhibitory activity against carbonic anhydrase isozymes CA II and IV, which are involved in aqueous humor secretion in the eye. Their efficacy as topical anti-glaucoma agents was confirmed through in vivo studies on rabbits (Mincione et al., 2001).

Reactivity with Sulfur- and Oxygen-Containing Nucleophiles

Research on (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a compound related to this compound, investigated its reactivity with sulfur- and oxygen-containing nucleophiles. This study provided insights into chemical interactions and functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Water Purification Applications

Studies have explored the use of chlorophenols, including derivatives similar to this compound, in water purification. These compounds were examined for their oxidation rate to carbon dioxide when exposed to near UV light in aqueous suspensions of titanium dioxide, indicating potential applications in water treatment processes (Matthews, 1990).

Synthesis of Antimicrobial Agents

Research has been conducted on synthesizing antimicrobial agents from derivatives of this compound. These studies have focused on developing compounds with moderate activity against various bacterial and fungal strains, highlighting the potential of these derivatives in creating new antimicrobial drugs (Sah et al., 2014).

Antidiabetic Agents

A significant research application of this compound derivatives is in the development of antidiabetic agents. Studies have synthesized and evaluated the in vitro antidiabetic potential of these compounds, particularly against α-glucosidase and α-amylase enzymes. These studies provide a basis for the development of new antidiabetic medications (Thakral et al., 2020).

Biodegradation Studies

Research on the biodegradation of herbicides, including chlorimuron-ethyl, has utilized derivatives of this compound. These studies offer insights into environmentally friendly methods for herbicide removal, contributing to the understanding of microbial degradation processes in environmental science (Li et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to exhibit diverse biological properties .

Mode of Action

It’s worth noting that compounds with similar structures often undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been reported for their potential in inhibiting α-glucosidase and α-amylase , which are key enzymes in the digestion of carbohydrates.

Pharmacokinetics

The compound is a powder at room temperature , which might influence its bioavailability.

Result of Action

Compounds with similar structures have been reported for their potential in exhibiting various biological activities, such as antibacterial, diuretic, antithyroid, antidiabetic, anticancer, antitubercular, anti-inflammatory, aldose reductase inhibitor, antioxidant, etc .

Action Environment

The compound is stable at room temperature , which might suggest its stability under normal environmental conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPRMTCMCSOUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

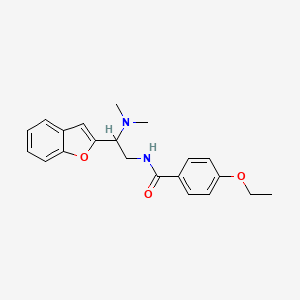

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)